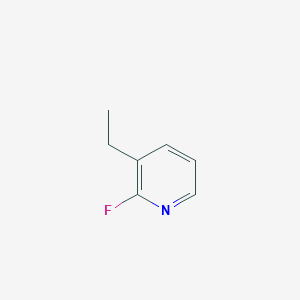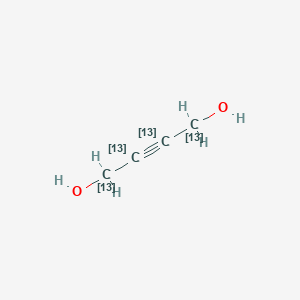
2-Butyne-1,4-diol-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne-1,4-diol-13C4: is an isotopically labeled variant of 2-Butyne-1,4-diol, an organic compound that is both an alkyne and a diol. The compound has the molecular formula C₄H₆O₂ and is characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyne-1,4-diol is based on the work of Reppe et al. and involves the reaction of acetylene and an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction can be represented as follows:
2CH2O+HC≡CH→HOCH2–C≡C–CH2OH
This reversible reaction proceeds through propargyl alcohol, 2-propyn-1-ol, which remains largely on the catalyst and only partially enters the solution .
Industrial Production Methods: The industrial production of 2-Butyne-1,4-diol involves the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol using nickel or palladium catalysts . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Butyne-1,4-diol is sensitive to oxidation.
Reduction: The compound undergoes selective hydrogenation to form 1,4-Butanediol.
Substitution: Substitution of the hydroxyl groups follows a similar pattern to other diols.
Common Reagents and Conditions:
Oxidation: Various oxidizing agents can be used, including oxygen and peroxides.
Reduction: Nickel or palladium catalysts are commonly used for hydrogenation.
Substitution: Halogens such as chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of acidic solutions.
Reduction: Formation of 1,4-Butanediol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes . It is also used in the total synthesis of complex natural products like (−)-isolaurallene and (−)-amphidinolide P .
Biology and Medicine: The compound is a major raw material used in the synthesis of vitamin B6 . It is also used in the manufacture of certain antiepileptic drugs and pesticides .
Industry: 2-Butyne-1,4-diol is used in the production of polyurethanes, synthetic resins, and plasticizers . It is also used as a corrosion inhibitor and in textile additives .
Mécanisme D'action
The mechanism of action of 2-Butyne-1,4-diol involves its ability to undergo selective hydrogenation. This process affects the ratio between the hydrogenation rates of the triple and double bonds of the compound .
Comparaison Avec Des Composés Similaires
1,4-Butynediol: An isomer with similar properties and applications.
2-Butene-1,4-diol: A hydrogenated derivative used in similar industrial applications.
Uniqueness: 2-Butyne-1,4-diol is unique due to its ability to undergo selective hydrogenation to form valuable intermediates like 1,4-Butanediol and 2-Butene-1,4-diol . Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C4H6O2 |
|---|---|
Poids moléculaire |
90.060 g/mol |
Nom IUPAC |
(1,2,3,4-13C4)but-2-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |
Clé InChI |
DLDJFQGPPSQZKI-JCDJMFQYSA-N |
SMILES isomérique |
[13CH2]([13C]#[13C][13CH2]O)O |
SMILES canonique |
C(C#CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


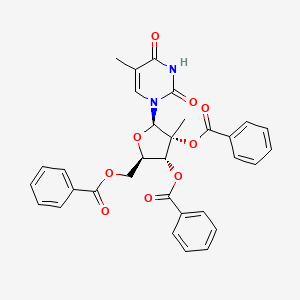

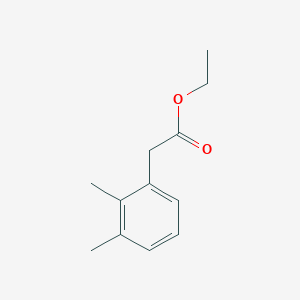
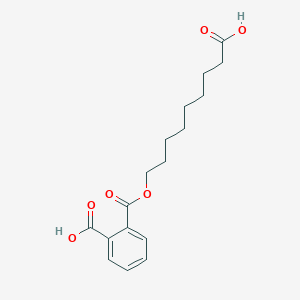
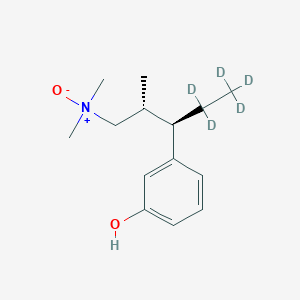
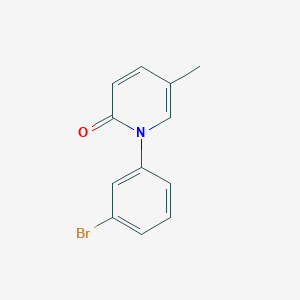
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
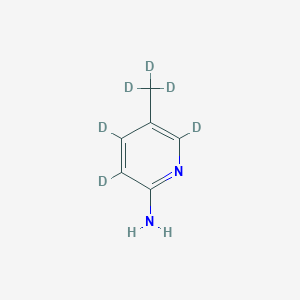
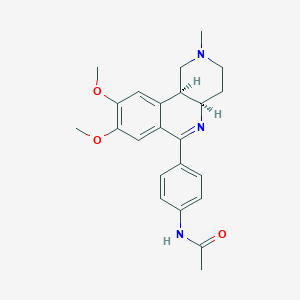
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
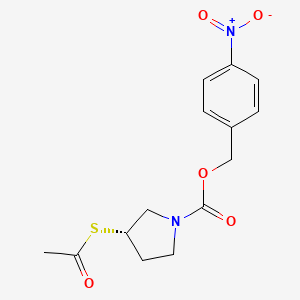

![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
